molecular formula C21H23N3O2 B11303101 N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide

Cat. No.: B11303101
M. Wt: 349.4 g/mol
InChI Key: QNDCOZLJEWIYTL-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling with 2,3-dimethylphenol: The benzylated pyrazole is then reacted with 2,3-dimethylphenol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,3-dimethylphenoxy)butanamide

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 2,3-dimethylphenoxy group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(2,3-dimethylphenoxy)propanamide

InChI

InChI=1S/C21H23N3O2/c1-15-8-7-11-19(16(15)2)26-17(3)21(25)23-20-12-13-22-24(20)14-18-9-5-4-6-10-18/h4-13,17H,14H2,1-3H3,(H,23,25)

InChI Key

QNDCOZLJEWIYTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=NN2CC3=CC=CC=C3)C

Origin of Product

United States

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